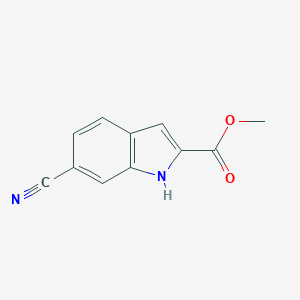
680C91
Descripción general
Descripción
680C91 es un compuesto químico conocido por su potente e inhibición selectiva de la enzima triptófano 2,3-dioxigenasa. Esta enzima es crucial en el catabolismo del triptófano, un aminoácido esencial.
Aplicaciones Científicas De Investigación
680C91 tiene una amplia gama de aplicaciones en investigación científica:
Inmunoterapia contra el Cáncer: Se utiliza para inhibir la triptófano 2,3-dioxigenasa, modulando así la respuesta inmune contra los tumores.
Enfermedad de Alzheimer: El compuesto se estudia por su potencial para afectar el metabolismo del triptófano, que está ligado a enfermedades neurodegenerativas.
Investigación Biológica: Se utiliza para estudiar los efectos del catabolismo del triptófano en varios procesos biológicos, incluida la proliferación celular y la respuesta inmune.
Estudios Farmacológicos: This compound se emplea en el desarrollo de nuevos agentes terapéuticos dirigidos a la triptófano 2,3-dioxigenasa.
Mecanismo De Acción
680C91 ejerce sus efectos inhibiendo selectivamente la enzima triptófano 2,3-dioxigenasa. Esta inhibición evita la conversión del triptófano en quinurenina, afectando así varias vías biológicas. Se ha demostrado que el compuesto induce el arresto del ciclo celular y la apoptosis en ciertas líneas celulares cancerosas, destacando su potencial como agente terapéutico .
Análisis Bioquímico
Biochemical Properties
The primary biochemical role of 680C91 is as a potent and selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO) . TDO is the key enzyme of tryptophan catabolism . This compound has a Ki of 51 nM, indicating a strong affinity for TDO .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of TDO. By inhibiting TDO, this compound can alter the catabolism of tryptophan in cells . This can have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme TDO, inhibiting its activity . This prevents the conversion of tryptophan to kynurenine, a key step in the catabolism of tryptophan .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of TDO, and its effects on tryptophan catabolism would be expected to persist as long as the compound is present .
Dosage Effects in Animal Models
It is known that this compound is a potent inhibitor of TDO, and its effects on tryptophan catabolism would be expected to vary with dosage .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan catabolism, where it acts as an inhibitor of the enzyme TDO . This can affect the levels of tryptophan and kynurenine in the body .
Transport and Distribution
Given its role as a TDO inhibitor, it is likely that it would be transported to sites where TDO is present .
Subcellular Localization
Given its role as a TDO inhibitor, it is likely that it would be localized to sites where TDO is present .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 680C91 implica la sustitución del hidrógeno en la posición 3 del 6-fluoroindol con un grupo 2-(piridin-3-il)vinílico en la configuración trans . La reacción generalmente requiere condiciones específicas para garantizar la configuración correcta y un alto rendimiento. Las rutas sintéticas detalladas y las condiciones de reacción a menudo son propietarias y pueden variar según el fabricante.
Métodos de Producción Industrial
La producción industrial de this compound generalmente se lleva a cabo bajo condiciones controladas para mantener una alta pureza y consistencia. El compuesto generalmente se sintetiza a granel y luego se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza superior al 98% .
Análisis De Reacciones Químicas
Tipos de Reacciones
680C91 principalmente experimenta reacciones de sustitución debido a la presencia de los grupos fluoroindol y piridinilvinílico. También participa en reacciones de inhibición competitiva con la triptófano 2,3-dioxigenasa .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen solventes como el dimetilsulfóxido (DMSO) y el etanol. Las reacciones generalmente se llevan a cabo bajo temperaturas y pH controlados para garantizar la estabilidad del compuesto .
Productos Principales Formados
El producto principal formado a partir de las reacciones que involucran this compound es la quinurenina, un metabolito del catabolismo del triptófano. Este producto es significativo en varias vías biológicas, incluidas las relacionadas con la respuesta inmune y la neurodegeneración .
Comparación Con Compuestos Similares
Compuestos Similares
- CTK7A
- HIF-2α-IN-8
- Tilorona diclorhidrato
- Sulfato de glucosamina
- HIF1-IN-3
Singularidad
680C91 destaca por su alta selectividad y potencia como inhibidor de la triptófano 2,3-dioxigenasa. A diferencia de otros inhibidores, no afecta la indolamina 2,3-dioxigenasa ni la monoamino oxidasa, lo que lo convierte en un agente terapéutico más específico .
Propiedades
IUPAC Name |
6-fluoro-3-[(E)-2-pyridin-3-ylethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDQTBCNYWBMX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226445 | |
| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163239-22-3 | |
| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163239-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163239-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


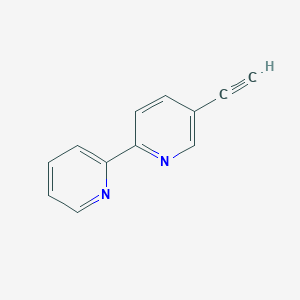
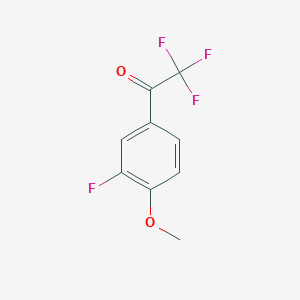
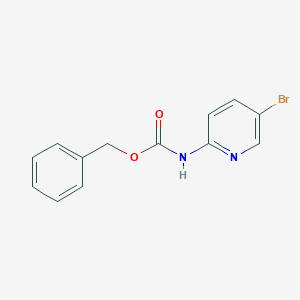
![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)

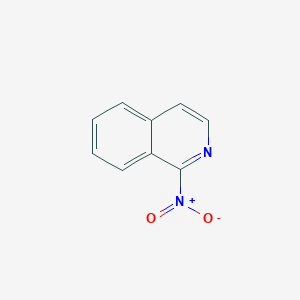

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)
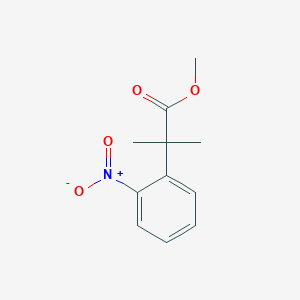
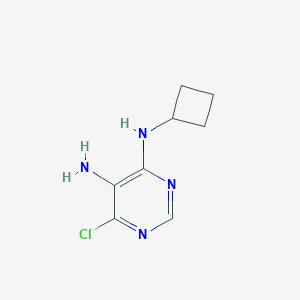
![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B170342.png)
![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)
